molecular formula C18H19FN6O B2669586 4-Ethyl-5-fluoro-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine CAS No. 2380191-94-4

4-Ethyl-5-fluoro-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine

Cat. No.: B2669586
CAS No.: 2380191-94-4
M. Wt: 354.389
InChI Key: FXKUZSUPYVNIES-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with ethyl, fluoro, and piperazinyl groups The presence of a furan ring attached to the pyridazine moiety adds to its structural complexity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-fluoro-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine core, followed by the introduction of the ethyl and fluoro substituents. The piperazinyl group is then attached, and finally, the furan ring is introduced via a coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-5-fluoro-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydropyridazines and related compounds.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-Ethyl-5-fluoro-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

Medically, this compound may have potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor’s function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-ethyl-5-fluoropyrimidine: Similar pyrimidine core with different substituents.

    6-Ethyl-5-fluoropyrimidin-4(3H)-one: Another pyrimidine derivative with a hydroxyl group.

Uniqueness

4-Ethyl-5-fluoro-6-{4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is unique due to the combination of its substituents and the presence of both a furan and pyridazine ring. This structural complexity may confer unique biological activities and chemical reactivity not seen in simpler analogs.

Properties

IUPAC Name

4-ethyl-5-fluoro-6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O/c1-2-13-17(19)18(21-12-20-13)25-9-7-24(8-10-25)16-6-5-14(22-23-16)15-4-3-11-26-15/h3-6,11-12H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKUZSUPYVNIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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